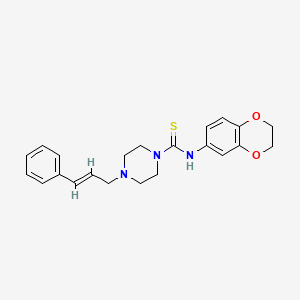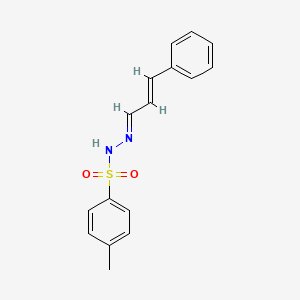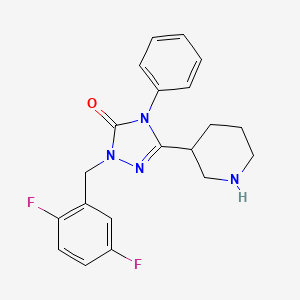![molecular formula C15H17Cl2NO B5358914 2-[(3-chlorobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5358914.png)
2-[(3-chlorobenzyl)amino]-1-phenylethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-chlorobenzyl)amino]-1-phenylethanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is commonly referred to as Phenylchloroethanolamine hydrochloride and is synthesized by using a specific method.
Mécanisme D'action
The exact mechanism of action of Phenylchloroethanolamine hydrochloride is not fully understood. However, studies have suggested that it may act by inhibiting the production of reactive oxygen species, reducing inflammation, and modulating the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
Phenylchloroethanolamine hydrochloride has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and pain. It has also been shown to improve cardiovascular function and modulate neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
Phenylchloroethanolamine hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological properties. However, its use may be limited by its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on Phenylchloroethanolamine hydrochloride. These include further studies on its pharmacological properties, toxicity, and mechanism of action. Additionally, it may be studied for its potential use in treating other diseases, such as diabetes and neurodegenerative disorders. Further research may also focus on developing new derivatives of Phenylchloroethanolamine hydrochloride with improved pharmacological properties.
Conclusion:
In conclusion, Phenylchloroethanolamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. It is synthesized by using a specific method and exhibits potent antioxidant, anti-inflammatory, and analgesic properties. Further research is needed to fully understand its mechanism of action and potential use in treating various diseases.
Méthodes De Synthèse
Phenylchloroethanolamine hydrochloride is synthesized by reacting 3-chlorobenzylamine with styrene oxide in the presence of hydrochloric acid. The reaction mixture is then purified by recrystallization to obtain the final product.
Applications De Recherche Scientifique
Phenylchloroethanolamine hydrochloride has been extensively studied for its potential pharmacological applications. It has been found to exhibit antioxidant, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in treating cardiovascular diseases, cancer, and neurological disorders.
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methylamino]-1-phenylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO.ClH/c16-14-8-4-5-12(9-14)10-17-11-15(18)13-6-2-1-3-7-13;/h1-9,15,17-18H,10-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPDYIBGVRMTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC(=CC=C2)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,2R*,6S*,7S*)-4-[5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5358839.png)
![4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5358859.png)
![N,N-diethyl-1-[7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B5358862.png)
![3-({4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5358881.png)
![3-[(dimethylamino)methyl]-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-3-pyrrolidinol](/img/structure/B5358885.png)
![N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5358888.png)


![1'-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5358919.png)
![2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5358926.png)

![2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine](/img/structure/B5358933.png)

![7-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5358938.png)